

Comparative Analysis of Structure-Activity Relationships in 1,4-Oxazepane Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Oxazepan-6-one

Cat. No.: B12820161

[Get Quote](#)

A Guide for Researchers in Drug Discovery

The 1,4-oxazepane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This seven-membered ring system, containing oxygen and nitrogen atoms at the 1 and 4 positions, offers a three-dimensional architecture that can be strategically modified to interact with a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct series of 1,4-oxazepane analogs, offering insights into their therapeutic potential as agents for acute myeloid leukemia (AML) and as ligands for the dopamine D4 receptor.

Series 1: 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones as Inducers of AML Cell Differentiation

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Differentiation therapy, which aims to induce cancer cells to mature into non-proliferating, terminally differentiated cells, represents a promising therapeutic strategy. A recent study identified a series of 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-ones with the ability to induce differentiation in various AML cell lines. The SAR of these analogs was explored to optimize their potency.

Quantitative SAR Data

The following table summarizes the in vitro activity of key 1,5-dihydrobenzo[e][1,2]oxazepin-2(3H)-one analogs in inducing the differentiation of HL-60 AML cells, as measured by the expression of the myeloid differentiation marker CD11b.

| Compound ID | R1 | R2 | R3 | EC50 (μM) for CD11b Upregulation |
|-------------|------|--|----|----------------------------------|
| 1a | H | H | H | >10 |
| 1b | i-Pr | H | H | 2.5 |
| 1c | c-Pr | H | H | 3.1 |
| 1d | Et | H | H | 4.5 |
| 1e | i-Pr | 4-F-Ph | H | 1.8 |
| 1f | i-Pr | 3-SO ₂ NH ₂ -Ph | H | 0.9 |
| 1g | i-Pr | 3-NHCO ₂ Me-Ph | H | 1.2 |
| 1h | i-Pr | 3-SO ₂ NH ₂ , 4-F-Ph | H | 1.1 |

Key SAR Observations for AML Differentiation Activity:

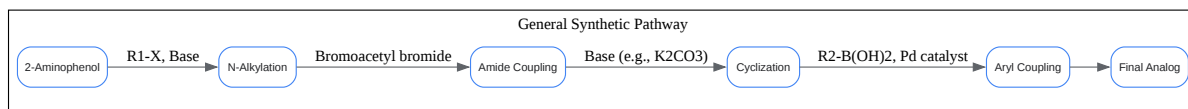
- Substitution at N1 (R1): Small alkyl groups at the N1 position are crucial for activity. An isopropyl group (Compound 1b) was found to be optimal compared to an unsubstituted analog (Compound 1a) or other small alkyl groups like ethyl (Compound 1d).
- Substitution at C8 (R2): Aromatic substitution at the C8 position significantly enhances potency. The introduction of a phenyl group, particularly with substituents at the meta-position, is beneficial.
- Meta-substituents on the C8-Aryl Ring: Electron-withdrawing groups, such as a sulfonamide (Compound 1f) or a carbamate (Compound 1g), at the meta-position of the C8-phenyl ring lead to a marked increase in activity.

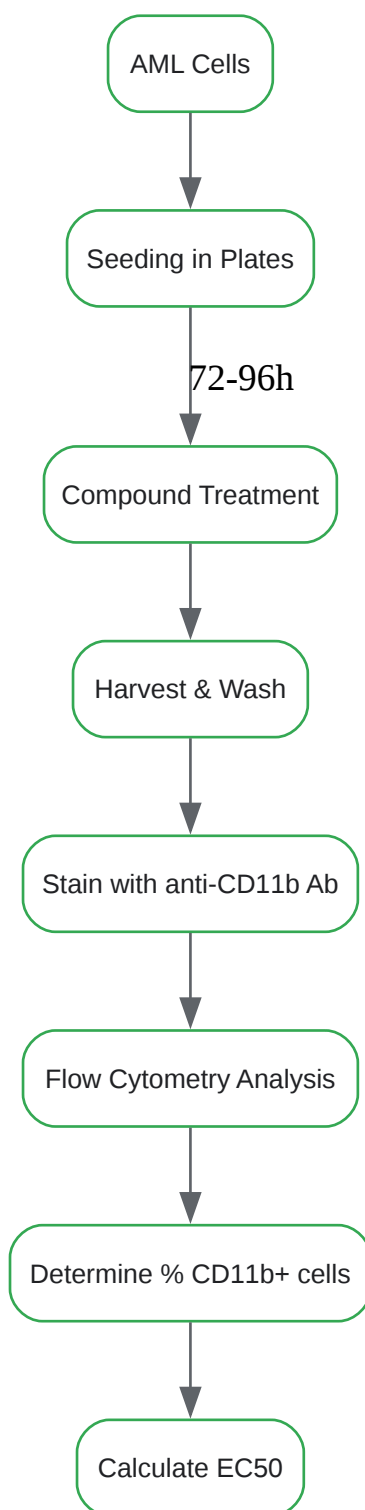
- Para-substituents on the C8-Aryl Ring: The addition of a small substituent, such as fluorine (Compound 1e), to the para-position of the C8-phenyl ring is well-tolerated and can slightly improve potency.

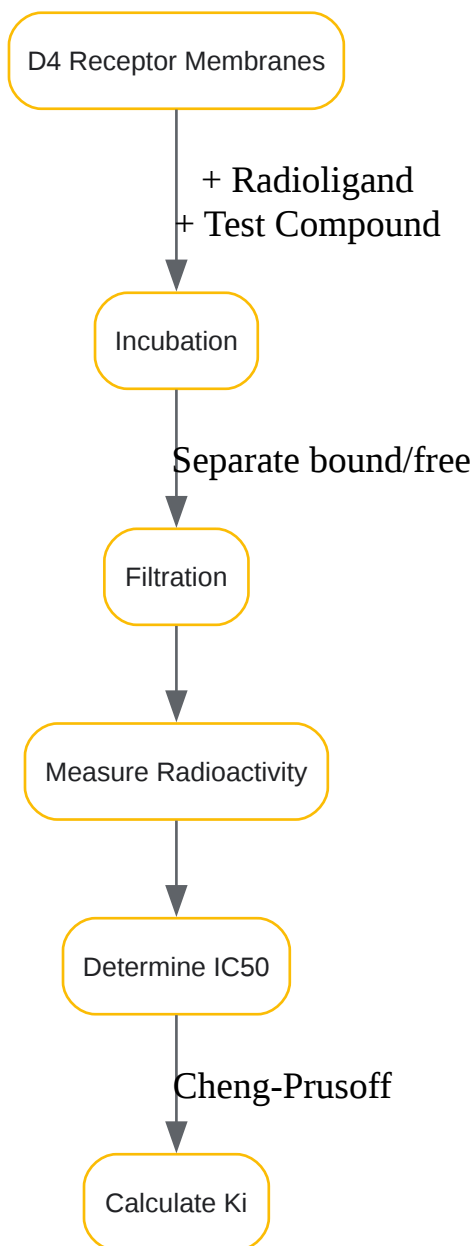
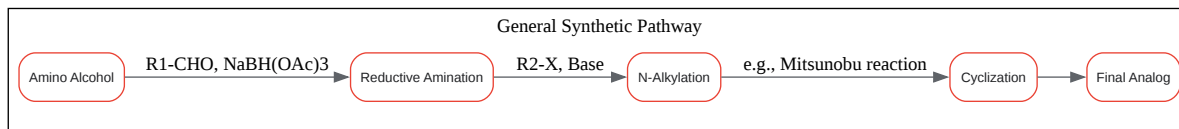
Experimental Protocols

Synthesis of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-one Analogs (General Procedure):

The synthesis of the 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one scaffold generally involves a multi-step sequence starting from substituted 2-aminophenols. A typical route is outlined below:







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Analysis of Structure-Activity Relationships in 1,4-Oxazepane Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12820161#structure-activity-relationship-sar-analysis-of-1-4-oxazepane-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com